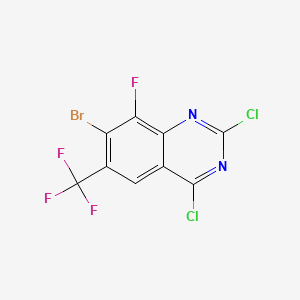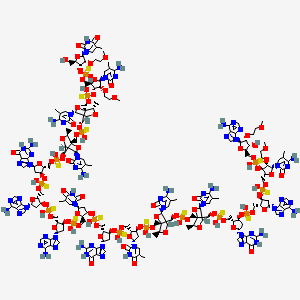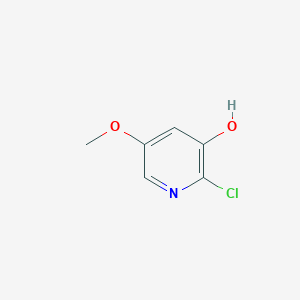
Methyl 6-bromo-4-fluoro-1-tetrahydropyran-2-YL-indazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-bromo-4-fluoro-1-tetrahydropyran-2-YL-indazole-3-carboxylate is a complex organic compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
The synthesis of Methyl 6-bromo-4-fluoro-1-tetrahydropyran-2-YL-indazole-3-carboxylate involves several steps. One common synthetic route includes the following steps:
Formation of the indazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the bromo and fluoro substituents: These can be introduced via halogenation reactions using reagents such as bromine and fluorine sources.
Attachment of the tetrahydropyran moiety: This step involves the formation of a tetrahydropyran ring, which can be achieved through cyclization reactions.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Methyl 6-bromo-4-fluoro-1-tetrahydropyran-2-YL-indazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromo and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Methyl 6-bromo-4-fluoro-1-tetrahydropyran-2-YL-indazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Methyl 6-bromo-4-fluoro-1-tetrahydropyran-2-YL-indazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The indazole core is known to interact with various enzymes and receptors, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Methyl 6-bromo-4-fluoro-1-tetrahydropyran-2-YL-indazole-3-carboxylate can be compared with other indazole derivatives such as:
- Methyl 6-bromo-4-chloro-1-tetrahydropyran-2-YL-indazole-3-carboxylate
- Methyl 6-bromo-4-methyl-1-tetrahydropyran-2-YL-indazole-3-carboxylate
These compounds share similar structural features but differ in the substituents attached to the indazole core. The presence of different substituents can significantly influence their chemical reactivity and biological activities, highlighting the uniqueness of this compound.
Propriétés
Formule moléculaire |
C14H14BrFN2O3 |
|---|---|
Poids moléculaire |
357.17 g/mol |
Nom IUPAC |
methyl 6-bromo-4-fluoro-1-(oxan-2-yl)indazole-3-carboxylate |
InChI |
InChI=1S/C14H14BrFN2O3/c1-20-14(19)13-12-9(16)6-8(15)7-10(12)18(17-13)11-4-2-3-5-21-11/h6-7,11H,2-5H2,1H3 |
Clé InChI |
WUSYUGYMCFSFGA-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=NN(C2=C1C(=CC(=C2)Br)F)C3CCCCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[3-[Tert-butyl(dimethyl)silyl]oxyprop-1-ynyl]-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B13910768.png)


![9-[(2R,3S,4R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13910774.png)
![6-Bromo-4-methoxybenzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B13910781.png)


![9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methyl-2-(methylamino)purin-6-one](/img/structure/B13910821.png)
![N-[3-(methoxymethyl)-4-methylpyridin-2-yl]-2,2-dimethylpropanamide](/img/structure/B13910827.png)


